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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzyl alcohol

Cat. No.: B1302212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) spectral data for 4-methoxy-2-methylbenzyl alcohol. Due to the limited

availability of published experimental spectra for this specific isomer, this guide presents

predicted ¹H and ¹³C NMR data, alongside comprehensive experimental protocols for acquiring

such data. This information is intended to serve as a valuable resource for researchers

involved in the synthesis, identification, and characterization of this compound.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-methoxy-2-
methylbenzyl alcohol. These predictions are based on computational models and provide an

expected range for chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxy-2-methylbenzyl Alcohol
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Ar-H (H6) 7.15 - 7.25 d 1H ~8.0

Ar-H (H5) 6.70 - 6.80 dd 1H ~8.0, ~2.5

Ar-H (H3) 6.65 - 6.75 d 1H ~2.5

-CH₂OH 4.60 - 4.70 s 2H -

-OCH₃ 3.75 - 3.85 s 3H -

Ar-CH₃ 2.20 - 2.30 s 3H -

-OH Variable (Broad) s 1H -

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2-methylbenzyl Alcohol

Carbon Predicted Chemical Shift (δ, ppm)

C4 (C-OCH₃) 158.0 - 159.0

C2 (C-CH₃) 138.0 - 139.0

C1 (C-CH₂OH) 133.0 - 134.0

C6 129.0 - 130.0

C5 112.0 - 113.0

C3 111.0 - 112.0

-CH₂OH 63.0 - 64.0

-OCH₃ 55.0 - 56.0

Ar-CH₃ 18.0 - 19.0

Experimental Protocols
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For researchers aiming to acquire experimental NMR data for 4-methoxy-2-methylbenzyl
alcohol, the following protocols provide a detailed methodology.

Sample Preparation for NMR Spectroscopy
Sample Purity: Ensure the sample of 4-methoxy-2-methylbenzyl alcohol is of high purity

(≥95%), as impurities can introduce extraneous signals and complicate spectral

interpretation.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Deuterated chloroform (CDCl₃) is a common choice for this type of compound. For observing

the hydroxyl (-OH) proton, which can undergo rapid exchange, deuterated dimethyl sulfoxide

(DMSO-d₆) may be used.

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in

0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the

residual solvent peak.

NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.
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Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to

simplify the spectrum to singlets for each carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise

ratio, as ¹³C has a low natural abundance.

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

Visualizations
The following diagrams illustrate the chemical structure of 4-methoxy-2-methylbenzyl alcohol
and a general workflow for NMR analysis.
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Caption: Chemical structure of 4-methoxy-2-methylbenzyl alcohol.
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Caption: General experimental workflow for NMR analysis.
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To cite this document: BenchChem. [Technical Guide: NMR Spectral Data of 4-Methoxy-2-
methylbenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302212#4-methoxy-2-methylbenzyl-alcohol-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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